2-Bromo-5,6,7,8-tetrahydroquinoxaline
Description
2-Bromo-5,6,7,8-tetrahydroquinoxaline is a brominated derivative of the tetrahydroquinoxaline scaffold, a bicyclic structure comprising a benzene ring fused to a piperazine-like ring. Bromination at the 2-position introduces steric and electronic effects that influence reactivity and biological activity.
Properties
IUPAC Name |
2-bromo-5,6,7,8-tetrahydroquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASURHRXNXGSNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=CN=C2C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784074-98-1 | |
| Record name | 2-bromo-5,6,7,8-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-Bromo-5,6,7,8-tetrahydroquinoxaline can be achieved through several synthetic routes. One common method involves the bromination of 5,6,7,8-tetrahydroquinoxaline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure complete bromination.
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
2-Bromo-5,6,7,8-tetrahydroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: The compound can be reduced to 5,6,7,8-tetrahydroquinoxaline using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoxaline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoxalines, while reduction reactions produce the parent tetrahydroquinoxaline compound .
Scientific Research Applications
2-Bromo-5,6,7,8-tetrahydroquinoxaline has diverse applications in scientific research:
Medicinal Chemistry: This compound is used as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Material Science: The unique structure of this compound makes it suitable for the development of novel materials with specific electronic and optical properties.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, aiding in the discovery of new drugs and therapeutic strategies.
Mechanism of Action
The mechanism of action of 2-Bromo-5,6,7,8-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the quinoxaline ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Data Tables
Table 1: Key Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | IC₅₀ (µM) | Key Applications |
|---|---|---|---|---|
| This compound | C₈H₉BrN₂ | 213.08 | N/A | Medicinal chemistry lead |
| 2-Phenyl-5,6,7,8-tetrahydroquinoxaline | C₁₄H₁₄N₂ | 210.28 | ~134 | P2X1 antagonist |
| 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline | C₁₀H₁₃BrN₂ | 241.13 | N/A | Drug intermediate |
Biological Activity
2-Bromo-5,6,7,8-tetrahydroquinoxaline (C8H9BrN2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
Pharmacological Properties:
this compound has been studied for its potential as a P2X1-purinoceptor antagonist. In laboratory settings, it demonstrated an IC50 value of approximately 134 μM, indicating moderate potency against these receptors . This receptor antagonism is significant as P2X1-purinoceptors are involved in various physiological processes, including smooth muscle contraction and neurotransmission.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the bromine atom significantly influences the biological activity of tetrahydroquinoxaline derivatives. The introduction of bromine enhances the interaction with target receptors and improves the selectivity profile against various biological targets .
Key Findings:
- Bromination Effects: The bromine substituent enhances receptor binding affinity and modulates pharmacokinetic properties.
- Analog Development: Various analogs have been synthesized to optimize activity against P2X1-purinoceptors by modifying substituents on the phenyl moiety .
Case Studies and Research Findings
Case Study 1: P2X1 Purinoceptor Antagonism
In a study investigating the efficacy of 2-bromo derivatives, it was found that modifications on the phenyl ring could lead to significant changes in potency. For instance, certain analogs showed improved antagonistic effects compared to the parent compound . The research utilized isolated rat vasa deferentia to assess contractile responses influenced by these compounds.
Case Study 2: Antitumor Activity
Research highlighted the potential antitumor properties of tetrahydroquinoxaline derivatives. In vitro studies demonstrated that some derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a promising avenue for cancer therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
